5|A-Dihydroprogesterone-13C5
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Overview
Description
5α-Dihydroprogesterone-13C5, also known as 5α-pregnane-3,20-dione-13C5, is an isotopically labeled derivative of 5α-dihydroprogesterone. This compound is a progestogen and neurosteroid synthesized from progesterone. It plays a crucial role in various biological processes and is an intermediate in the synthesis of other important steroids such as allopregnanolone and isopregnanolone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5α-dihydroprogesterone-13C5 typically involves the reduction of progesterone using 5α-reductase enzymes. The isotopic labeling with 13C is achieved through the incorporation of 13C-labeled precursors during the synthesis process. The reaction conditions often include the use of specific catalysts and controlled environments to ensure the incorporation of the isotopic label .
Industrial Production Methods
Industrial production of 5α-dihydroprogesterone-13C5 involves large-scale synthesis using biotechnological methods. These methods include the use of microbial fermentation and enzymatic reactions to produce the compound in high yields. The process is optimized to ensure the efficient incorporation of the 13C label and to maintain the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5α-Dihydroprogesterone-13C5 undergoes various chemical reactions, including:
Oxidation: Conversion to 5α-pregnane-3,20-dione.
Reduction: Formation of 5α-pregnane-3α,20α-diol.
Substitution: Introduction of functional groups at specific positions on the steroid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired transformations .
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of 5α-dihydroprogesterone-13C5. These products are often used as intermediates in the synthesis of other biologically active steroids .
Scientific Research Applications
5α-Dihydroprogesterone-13C5 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the study of steroid metabolism.
Biology: Investigated for its role in modulating the activity of the GABA_A receptor and its effects on neuronal function.
Medicine: Explored for its potential therapeutic effects in conditions such as anxiety, depression, and epilepsy.
Industry: Utilized in the development of new pharmaceuticals and as a precursor in the synthesis of other steroidal compounds
Mechanism of Action
5α-Dihydroprogesterone-13C5 exerts its effects through several mechanisms:
Progesterone Receptor Agonist: Binds to and activates the progesterone receptor, influencing gene expression and cellular responses.
GABA_A Receptor Modulation: Acts as a positive allosteric modulator of the GABA_A receptor, enhancing the inhibitory effects of GABA and contributing to its neurosteroid activity
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: A potent neurosteroid with similar GABA_A receptor modulatory effects.
5β-Dihydroprogesterone: An isomer with different biological activities and receptor affinities.
Progesterone: The precursor from which 5α-dihydroprogesterone-13C5 is synthesized
Uniqueness
5α-Dihydroprogesterone-13C5 is unique due to its isotopic labeling, which allows for precise tracking and analysis in metabolic studies. Its specific interactions with the progesterone receptor and GABA_A receptor also distinguish it from other similar compounds .
Properties
Molecular Formula |
C21H32O2 |
---|---|
Molecular Weight |
321.44 g/mol |
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-acetyl-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1/i1+1,8+1,12+1,13+1,15+1 |
InChI Key |
XMRPGKVKISIQBV-DQSPSFAYSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2[13C](=O)[13CH3])CC[C@@H]4[C@@]3(C[13CH2][13C](=O)[13CH2]4)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Origin of Product |
United States |
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